Rac-Hydroxy Perhexiline is a chiral compound derived from Perhexiline, a medication primarily used for the treatment of angina pectoris. This compound has garnered attention due to its unique pharmacological properties, particularly its ability to modulate myocardial metabolism. Rac-Hydroxy Perhexiline is classified as a fatty acid oxidation inhibitor and is noted for its potential therapeutic applications in cardiovascular diseases.
Source: The compound is synthesized from Perhexiline, which is commercially available and has been extensively studied for its metabolic effects on the heart.
Classification: Rac-Hydroxy Perhexiline falls under the category of pharmaceutical compounds with specific interest in cardiology and metabolic modulation.
The synthesis of Rac-Hydroxy Perhexiline involves several steps that typically include the following methods:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of Rac-Hydroxy Perhexiline can be represented as follows:
Data regarding the three-dimensional conformation can be obtained through computational modeling or X-ray crystallography studies, providing insights into its interaction with biological targets.
Rac-Hydroxy Perhexiline participates in several chemical reactions that are significant for its pharmacological activity:
Technical details about these reactions can be explored through kinetic studies and enzyme assays to elucidate the precise mechanisms involved.
The mechanism of action of Rac-Hydroxy Perhexiline primarily revolves around its ability to shift myocardial metabolism from fatty acid oxidation to carbohydrate utilization. This metabolic shift enhances ATP synthesis, which is vital for maintaining cardiac function.
Data supporting these mechanisms can be derived from in vitro and in vivo studies demonstrating changes in metabolic profiles following treatment with Rac-Hydroxy Perhexiline.
Rac-Hydroxy Perhexiline exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be gathered from stability studies and solubility tests conducted under controlled laboratory conditions.
Rac-Hydroxy Perhexiline has several scientific uses, particularly in the field of cardiology:
rac-Hydroxy Perhexiline (chemical name: rac-4-[1-(Cyclohexyl)-2-(2-piperidinyl)ethyl]cyclohexanol) is a chiral monohydroxylated metabolite of the antianginal agent perhexiline. Its molecular formula is C₁₉H₃₅NO, with a molecular weight of 293.49 g/mol . The compound features a piperidine ring flanked by two cyclohexyl groups, one substituted with a hydroxyl moiety—a modification that significantly enhances its polarity relative to the parent drug [8]. The "rac" prefix denotes its racemic nature, comprising equimolar amounts of (+) and (−) enantiomers. This stereoisomerism arises from the chiral center at the carbon bearing the hydroxyl group, leading to distinct biochemical behaviors of the enantiomers [5] [8].
Table 1: Molecular Characteristics of rac-Hydroxy Perhexiline
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₅NO |
Molecular Weight | 293.49 g/mol |
Key Functional Groups | Piperidine ring, hydroxyl group |
Stereochemistry | Racemic mixture of (+) and (−) forms |
Bioactive Sites | Hydroxyl group (metabolic activity), piperidine nitrogen (binding interactions) |
In vivo studies reveal stereoselective tissue distribution: the (+) enantiomer accumulates 2.5–4.5 times more in hepatic and cardiac tissues than the (−) enantiomer when administered separately. This differential uptake correlates with enantiomer-specific effects on hepatic lipid metabolism [5]. The hydroxyl group enables phase II conjugation reactions (e.g., glucuronidation), facilitating renal excretion and influencing systemic exposure [10].
rac-Hydroxy Perhexiline emerged from metabolic studies of perhexiline, initially developed in the 1970s as a coronary vasodilator for refractory angina. Perhexiline’s clinical utility declined in the 1980s due to hepatotoxicity and neuropathy linked to impaired metabolism in CYP2D6 poor metabolizers [3] [6]. Research subsequently identified rac-Hydroxy Perhexiline as a primary oxidative metabolite, catalyzed by CYP2D6, whose formation is crucial for detoxification [7] [10].
The metabolite’s therapeutic significance became apparent through pharmacokinetic monitoring: plasma ratios of hydroxy metabolite to parent drug (OH-perhexiline/perhexiline) serve as biomarkers for CYP2D6 activity. Ratios <0.3 indicate poor metabolizer phenotypes, requiring dose adjustments to avoid toxicity [10]. Beyond its metabolic role, rac-Hydroxy Perhexiline retains pharmacological activity, contributing to perhexiline’s cardioprotective effects. Recent studies also explore its potential in oncology due to shared molecular targets with perhexiline, such as carnitine palmitoyltransferase (CPT) inhibition [2] [9].
Three compelling reasons drive ongoing research into rac-Hydroxy Perhexiline:
Metabolic Properties and Pathways
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0